molecular formula C15H17F3N2O3 B12465799 [3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-methylfuran-3-yl)methanone

[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl](4-methylfuran-3-yl)methanone

Cat. No.: B12465799
M. Wt: 330.30 g/mol
InChI Key: HCUSUWCEFXIDBE-UHFFFAOYSA-N
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Description

3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-ylmethanone is a complex organic compound featuring a trifluoromethyl group, a pyrazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-ylmethanone typically involves multiple steps. One common approach is the reaction of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . This method yields the target compound under mild reaction conditions.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form a ketone.
  • Reduction : The carbonyl group can be reduced to form an alcohol.
  • Substitution : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
  • Substitution : Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
  • Oxidation : Formation of a ketone derivative.
  • Reduction : Formation of an alcohol derivative.
  • Substitution : Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. The trifluoromethyl group is known to enhance the biological activity of many compounds .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications, including anticancer and antiviral activities. The presence of the trifluoromethyl group often improves the pharmacokinetic properties of drug candidates .

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-ylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This compound may also interact with cellular pathways involved in apoptosis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: The uniqueness of 3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-ylmethanone lies in its combination of a trifluoromethyl group, a pyrazole ring, and a furan ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17F3N2O3

Molecular Weight

330.30 g/mol

IUPAC Name

[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2-yl]-(4-methylfuran-3-yl)methanone

InChI

InChI=1S/C15H17F3N2O3/c1-9-7-23-8-10(9)13(21)20-14(22,15(16,17)18)11-5-3-2-4-6-12(11)19-20/h7-8,11,22H,2-6H2,1H3

InChI Key

HCUSUWCEFXIDBE-UHFFFAOYSA-N

Canonical SMILES

CC1=COC=C1C(=O)N2C(C3CCCCCC3=N2)(C(F)(F)F)O

Origin of Product

United States

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